Phenyltriethoxysilan

Übersicht

Beschreibung

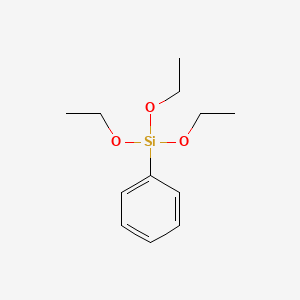

Phenyltriethoxysilane is an organosilicon compound with the chemical formula C12H20O3Si. It is a colorless, transparent liquid with a mild odor. This compound is widely used in various industrial and scientific applications due to its unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Phenyltriethoxysilane has a wide range of applications in scientific research:

Biology: Employed in the modification of surfaces for biological assays and as a component in biosensors.

Industry: Applied in the production of coatings, adhesives, and sealants.

Wirkmechanismus

Target of Action

Phenyltriethoxysilane is primarily used in the synthesis of silicone resins . It acts as a silicon-based nucleophile, which is reactive in Pd-catalyzed cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a hydrolysis-condensation reaction . This reaction involves the breaking of a bond in the reactant molecules due to the reaction with water (hydrolysis), followed by the formation of a new compound through the combination of the resulting molecules (condensation).

Biochemical Pathways

The hydrolysis-condensation reaction of Phenyltriethoxysilane leads to the formation of a crosslinked network structure . This structure is crucial in the synthesis of silicone resins, which have a wide range of applications due to their heat resistance, water resistance, ultraviolet resistance, and improved adhesion .

Result of Action

The result of Phenyltriethoxysilane’s action is the successful synthesis of silicone resins . These resins have been thoroughly characterized using various techniques, including gel permeation chromatography and thermogravimetric analysis . The properties of the resulting silicone resin can be adjusted by varying the weight percentage of the Phenyltriethoxysilane crosslink .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenyltriethoxysilane. For instance, the degree of hydrolysis and polycondensation in the Phenyltriethoxysilane-derived sol largely depends on the reaction temperature . Additionally, the presence of an acid catalyst can affect the progress of hydrolysis and polycondensation .

Biochemische Analyse

Biochemical Properties

Triethoxyphenylsilane plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its silicon-oxygen bonds. For instance, it can form covalent bonds with hydroxyl groups present in enzymes and proteins, leading to modifications in their structure and function. This interaction can result in the inhibition or activation of enzymatic activity, depending on the specific enzyme involved .

Cellular Effects

Triethoxyphenylsilane has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with membrane-bound receptors and altering their activity. This compound can also impact gene expression by modifying transcription factors or other regulatory proteins. Additionally, Triethoxyphenylsilane has been shown to affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, Triethoxyphenylsilane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through its silicon-oxygen bonds. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. Additionally, Triethoxyphenylsilane can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triethoxyphenylsilane can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Triethoxyphenylsilane can degrade over time, leading to a decrease in its activity. The specific temporal effects can vary depending on the experimental conditions and the type of cells or tissues being studied .

Dosage Effects in Animal Models

The effects of Triethoxyphenylsilane can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling, gene expression, and metabolism. High doses of Triethoxyphenylsilane can also result in toxic or adverse effects, such as cell death or tissue damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

Triethoxyphenylsilane is involved in various metabolic pathways within cells. It can interact with metabolic enzymes, leading to changes in the flux of metabolites and the levels of specific metabolic intermediates. For example, Triethoxyphenylsilane can affect the glycolytic pathway by interacting with key enzymes involved in glucose metabolism. These interactions can result in changes in the production of ATP and other energy molecules, thereby influencing cellular energy balance .

Transport and Distribution

The transport and distribution of Triethoxyphenylsilane within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, Triethoxyphenylsilane can interact with various binding proteins, leading to its localization in specific cellular compartments. The distribution of Triethoxyphenylsilane within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Triethoxyphenylsilane exhibits specific subcellular localization patterns that can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of Triethoxyphenylsilane can affect its interactions with biomolecules and its overall biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyltriethoxysilane can be synthesized through the hydrolysis and condensation of phenyltrichlorosilane with ethanol. The reaction typically involves the following steps:

Hydrolysis: Phenyltrichlorosilane reacts with water to form phenylsilanetriol.

Condensation: The phenylsilanetriol then reacts with ethanol to produce phenyltriethoxysilane.

Industrial Production Methods: In industrial settings, phenyltriethoxysilane is produced using a sol-gel process. This involves the hydrolysis of tetraethoxysilane (TEOS) in the presence of phenyltriethoxysilane as a modifier. The reaction is catalyzed by ammonia and carried out in an ethanol solvent .

Analyse Chemischer Reaktionen

Types of Reactions: Phenyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols.

Condensation: Forms siloxane bonds through the elimination of ethanol.

Cross-Coupling Reactions: Participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic catalysts.

Condensation: Ethanol, ammonia as a catalyst.

Cross-Coupling: Palladium catalysts, organic halides.

Major Products:

Hydrolysis and Condensation: Silanols and siloxanes.

Cross-Coupling: Various organic compounds with carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

- Trimethoxyphenylsilane

- Methyltriethoxysilane

- Dimethyldiethoxysilane

Comparison: Phenyltriethoxysilane is unique due to the presence of a phenyl group, which enhances its thermal stability and hydrophobic properties compared to other similar compounds. For instance, trimethoxyphenylsilane has similar reactivity but differs in the number of ethoxy groups, affecting its solubility and reactivity .

Phenyltriethoxysilane stands out in its versatility and wide range of applications, making it a valuable compound in both scientific research and industrial applications.

Biologische Aktivität

Phenyltriethoxysilane (PTES) is an organosilicon compound that has garnered attention due to its unique properties and potential applications in various fields, including materials science and biomedical engineering. This article delves into the biological activity of PTES, highlighting its synthesis, antimicrobial properties, and applications in drug delivery systems.

1. Synthesis and Properties

PTES is synthesized through the hydrolysis and polycondensation of triethoxysilane, often catalyzed by acids. The resulting silanes exhibit a phenyl group that enhances their compatibility with organic materials, making them suitable for various applications in coatings and composites. The hydrolysis process can be influenced by factors such as water content, temperature, and the presence of catalysts, which affect the final properties of the silane network formed .

2.1 Antimicrobial Properties

PTES has demonstrated significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy, PTES-modified surfaces exhibited a reduction in bacterial adhesion and growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This property is attributed to the hydrophobic nature of the phenyl group, which disrupts bacterial cell membranes upon contact .

| Bacterial Strain | Log Reduction (CFU/mL) | Significance (p-value) |

|---|---|---|

| Staphylococcus aureus | 2.61 ± 0.52 | < 0.005 |

| Escherichia coli | 3.49 ± 0.33 | < 0.005 |

| Streptococcus mutans | 2.92 ± 0.30 | < 0.005 |

This table summarizes the antimicrobial efficacy of PTES against selected bacterial strains, indicating a significant reduction in colony-forming units (CFUs) compared to untreated controls.

2.2 Cytotoxicity Studies

Cytotoxicity assessments have shown that PTES exhibits low toxicity towards mammalian cells at specific concentrations, making it a viable candidate for biomedical applications such as drug delivery systems and tissue engineering scaffolds . For instance, studies using Vero cells revealed that concentrations below Lf/mL did not cause significant cytotoxic effects, suggesting good biocompatibility .

3. Applications in Drug Delivery

PTES has been explored for its potential in drug delivery systems due to its ability to form mesoporous structures when combined with silica nanoparticles. These Janus nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects . The structural asymmetry of these nanoparticles allows for selective targeting of drug delivery, particularly in cancer therapy.

4.1 PTES in Antimicrobial Coatings

A recent case study investigated the use of PTES in antimicrobial coatings for medical devices. The coated surfaces showed a significant reduction in biofilm formation over a period of time compared to uncoated controls, demonstrating PTES's potential as an effective antimicrobial agent in clinical settings .

4.2 PTES-Modified Nanoparticles for Drug Delivery

Another study focused on PTES-modified nanoparticles for delivering anticancer drugs. The results indicated enhanced cellular uptake and sustained release profiles compared to conventional delivery methods, highlighting the advantages of using PTES in therapeutic applications .

5. Conclusion

Phenyltriethoxysilane exhibits promising biological activity characterized by significant antimicrobial properties and low cytotoxicity towards mammalian cells. Its ability to form functionalized surfaces and mesoporous structures positions it as a valuable compound in biomedical applications, particularly in developing effective drug delivery systems and antimicrobial coatings.

Ongoing research is essential to further elucidate the mechanisms underlying its biological activity and optimize its applications across various fields.

Eigenschaften

IUPAC Name |

triethoxy(phenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVQKRGIASEUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124741-08-8 | |

| Record name | Benzene, (triethoxysilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124741-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044462 | |

| Record name | Triethoxy(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, (triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

780-69-8 | |

| Record name | Phenyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=780-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxy(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(phenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI310T2X15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Triethoxyphenylsilane suitable for creating water-stable perovskite nanocrystals?

A1: Triethoxyphenylsilane’s hydrophobic phenyl groups are key. When used alongside tetramethyl orthosilicate in a modified ligand-assisted reprecipitation synthesis, TEPS enhances the hydrophobic properties of the resulting silica (SiO2) shell encapsulating the perovskite nanocrystals. This increased hydrophobicity boosts the stability of the nanocrystals in aqueous solutions, as demonstrated with CsPbBr3@SiO2 nanocrystals. []

Q2: Can Triethoxyphenylsilane be used to modify materials for environmental remediation?

A2: Yes, research shows that carbon derived from rubber fruit shells (RC) modified with both magnetite and Triethoxyphenylsilane (SRC) can effectively adsorb crystal violet dye from solutions. The addition of TEPS contributes to the adsorbent's capacity to remove this pollutant. []

Q3: How does Triethoxyphenylsilane contribute to the selectivity of molecularly imprinted polymers (MIPs)?

A3: In the synthesis of streptomycin-imprinted silica microspheres, Triethoxyphenylsilane acts as a functional monomer alongside 3-aminopropyltriethoxysilane. The ratio of these two monomers during the sol-gel process significantly influences the MIPs' adsorption ability and selectivity towards the target molecule. This suggests that the phenyl group of TEPS plays a role in the specific interactions with the template molecule during imprinting. []

Q4: Can Triethoxyphenylsilane modify SiO2 nanoparticles to improve the properties of hybrid powder coatings?

A4: Research has shown that grafting Triethoxyphenylsilane onto SiO2 nanoparticles can significantly improve the properties of hybrid powder coatings (HPC). Specifically, controlling the coverage density of TEPS on the nanoparticles can be used to tune the friction coefficient, hardness, elastic modulus, and roughness of the resulting HPC. []

Q5: How does the use of Triethoxyphenylsilane as an external donor affect propylene polymerization?

A5: Triethoxyphenylsilane acts as an efficient external donor in Ziegler-Natta catalyzed propylene polymerization. Studies indicate that it can act as a poison for atactic sites while activating isotactic sites, thereby influencing the catalyst activity and the polymer's molecular weight and isotacticity. [, , , , ]

Q6: How does Triethoxyphenylsilane compare to other alkoxysilane donors in propylene/1-hexene copolymerization?

A6: Compared to dimethoxydi-tert-butylsilane (DTBDMS), another alkoxysilane donor, Triethoxyphenylsilane exhibits distinct behavior in propylene/1-hexene copolymerization using a MgCl2/DIBP/TiCl4 catalyst. While both affect the active center distribution, copolymers produced with TEPS can be fractionated with increasing isotacticity and decreasing comonomer content as fractionation temperature rises. In contrast, DTBDMS yields nearly completely isospecific copolymer with a wider comonomer content distribution. [, ]

Q7: Can Triethoxyphenylsilane be used as a reagent in cross-coupling reactions?

A7: Yes, Triethoxyphenylsilane is a common reagent in Hiyama cross-coupling reactions. It has been successfully coupled with various aryl halides using palladium catalysts to produce substituted biphenyls. [, , , , ]

Q8: What is the role of Triethoxyphenylsilane in a Hiyama coupling reaction?

A8: Triethoxyphenylsilane serves as the organosilicon component that undergoes transmetalation with a palladium catalyst. This transmetalation step is crucial for the subsequent reductive elimination, ultimately forming the new carbon-carbon bond in the biaryl product. [, ]

Q9: Are there green chemistry approaches to using Triethoxyphenylsilane in cross-coupling reactions?

A9: Yes, researchers have successfully developed water-dispersible and magnetically recyclable palladium catalysts that allow Hiyama cross-coupling reactions with Triethoxyphenylsilane to be carried out in pure water, aligning with green chemistry principles. []

Q10: What is the molecular formula and weight of Triethoxyphenylsilane?

A10: The molecular formula of Triethoxyphenylsilane is C12H20O3Si, and its molecular weight is 240.37 g/mol.

Q11: What happens when Triethoxyphenylsilane undergoes hydrolysis?

A11: Hydrolysis of Triethoxyphenylsilane can lead to the formation of various products, including cyclic and cage-like silsesquioxanes. The reaction conditions, such as the solvent, pH, and the type of catalyst used, play a crucial role in determining the final product distribution. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.